4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid
Description
4-{[(Tert-Butoxy)Carbonyl]Amino}-2-Fluorobutanoic Acid is a fluorinated carboxylic acid derivative featuring a tert-butoxy carbonyl (Boc)-protected amino group at the fourth carbon and a fluorine atom at the second carbon of the butanoic acid backbone. This compound is structurally significant in medicinal and synthetic chemistry due to the Boc group’s role in amine protection during peptide synthesis, while the fluorine atom modulates electronic properties and metabolic stability. Its applications span drug development, enzyme inhibition studies, and as a building block for complex molecules .
Properties
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNITIMCCDDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Alkylation and Subsequent Ester Hydrolysis
A widely adopted method involves the alkylation of a Boc-protected amine precursor followed by ester hydrolysis. This approach leverages the stability of the tert-butoxycarbonyl (Boc) group under basic conditions.
Reaction Steps:
Alkylation of Boc-Protected Amine :
Ester Hydrolysis :
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | NaHMDS, 2-fluoroethyl bromide, THF | 70 | >95% |
| Ester Hydrolysis | LiOH, THF/MeOH/H₂O | 88 | >98% |
Advantages : High functional group tolerance; scalable.
Limitations : Requires cryogenic conditions for alkylation.
Direct Fluorination Using Diethylaminosulfur Trifluoride (DAST)
Electrophilic fluorination of a β-hydroxy intermediate provides a streamlined pathway to introduce fluorine at the C2 position.
Reaction Steps:
Synthesis of β-Hydroxy Intermediate :
Fluorination with DAST :
Key Data:
| Step | Reagents/Conditions | Yield (%) | Selectivity (R:S) |
|---|---|---|---|
| β-Hydroxy Synthesis | Epoxidation/Ring-Opening | 75 | 95:5 |
| Fluorination | DAST, CH₂Cl₂ | 65 | >99% |
Advantages : High stereochemical control.
Limitations : DAST is moisture-sensitive and hazardous.
Umpolung Amide Synthesis for Stereoselective Construction
The Umpolung Amide Synthesis (UmAS) methodology, as demonstrated in, enables the stereoselective formation of the C–N bond.
Reaction Steps:
Nitroalkane Coupling :
Reduction and Boc Protection :
- The nitro group is reduced to an amine (H₂/Pd-C) and protected with Boc anhydride.
- Conditions : Boc₂O, DMAP, CH₂Cl₂, 0°C to RT.
- Yield : 80–85%.
Key Data:
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Oxidative Coupling | NIS, Cs₂CO₃, 2-Me-THF/H₂O | 55 | 99 |
| Reduction/Protection | H₂/Pd-C, Boc₂O | 82 | 99 |
Advantages : Excellent enantiomeric excess (ee).
Limitations : Multi-step sequence; moderate yields in coupling.
Cross-Metathesis for Side-Chain Functionalization
Olefin cross-metathesis, as reported in, offers a route to install fluorinated side chains.
Reaction Steps:
Allylglycine Derivative Preparation :
- A Boc-protected allylglycine is synthesized via alkylation of a morpholinone template (e.g., 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one).
Cross-Metathesis with Fluoroolefin :
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Allylglycine Synthesis | LiHMDS, THF, −78°C | 75 | >95% |
| Cross-Metathesis | Grubbs G2, CH₂Cl₂ | 78 | >90% |
Advantages : Modular side-chain introduction.
Limitations : Requires expensive catalysts.
Comparison of Methods and Optimization Insights
| Method | Key Strength | Major Limitation | Typical Yield (%) |
|---|---|---|---|
| Alkylation/Hydrolysis | Scalability | Cryogenic conditions | 70–88 |
| DAST Fluorination | Stereochemical control | Hazardous reagents | 60–70 |
| UmAS | High ee | Multi-step | 50–85 |
| Cross-Metathesis | Side-chain versatility | Catalyst cost | 70–80 |
Optimization Strategies :
- Solvent Choice : THF/2-Me-THF enhances solubility of intermediates.
- Catalyst Screening : Ru-based catalysts improve metathesis efficiency.
- Protection-Deprotection : Sequential use of Boc and benzyl esters minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids.
- Reduction may yield amines or alcohols.
- Substitution may yield various substituted derivatives .
Scientific Research Applications
Organic Chemistry
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid is utilized as a building block in the synthesis of more complex molecules, particularly in peptide synthesis. Its unique structure allows for specific modifications that can lead to diverse derivatives useful in various chemical reactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications :
- Drug Development : It serves as a precursor for synthesizing pharmaceuticals, particularly those targeting specific biochemical pathways.
- Biological Activity : Studies have indicated that derivatives of this compound may exhibit antiviral and antibacterial properties. For instance, structural modifications have shown enhanced efficacy against various bacterial strains.
Biochemistry
Research has focused on the interaction of this compound with enzymes and other biological molecules:
- Enzyme Interactions : The Boc group can be selectively removed, allowing the free amine to participate in biochemical reactions.
- Pathway Modulation : The fluorine atom may influence the compound's reactivity and interaction with biological targets, potentially modulating metabolic pathways.
Case Study 1: Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). In one study, specific derivatives showed curative activities of up to 69.1% at concentrations of 500 μg/mL.
| Compound | Virus | Curative Activity (%) | Concentration (μg/mL) |
|---|---|---|---|
| A-192558 | TMV | 69.1 | 500 |
| A-87380 | TMV | 56.8 | 500 |
Case Study 2: Antibacterial Activity
The fluoro group in the compound's structure is crucial for its antimicrobial properties. Various derivatives were screened for antibacterial activity, revealing enhanced potency against strains like E. coli and S. aureus.
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The fluorine atom may also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The compound belongs to a family of Boc-protected amino acid derivatives. Key structural analogues include:
Key Observations :
Reactivity and Functional Group Interactions
- Boc Protection : The Boc group in the target compound offers temporary amine protection, akin to its use in imidazole derivatives (e.g., compounds). However, imidazole-based analogues exhibit higher complexity due to aromatic rings and additional carbonyl groups, which may limit their utility in straightforward peptide synthesis .
- This contrasts with 4-[(2-Fluorophenyl)Amino]-4-Oxobutanoic Acid, where fluorine on an aromatic ring modulates electronic properties for metal coordination in biological assays .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid (CAS: 2167670-48-4) is a gamma amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research due to its unique structural features and potential applications.
- Molecular Formula : C₉H₁₆FNO₄
- Molar Mass : 221.23 g/mol
- Density : 1.165 ± 0.06 g/cm³ (predicted)
- Boiling Point : 364.5 ± 32.0 °C (predicted)
- pKa : 2.58 ± 0.10 (predicted)
Biological Activity
The biological activity of this compound can be attributed to its interactions with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom is notable as it can influence the compound's reactivity and binding affinity.
The compound's mechanism of action involves:
- Selective Removal of the Boc Group : Under acidic conditions, the Boc group can be removed, revealing a free amine that can participate in biochemical reactions.
- Interaction with Enzymes : The free amine may interact with specific enzymes, potentially acting as an inhibitor or substrate depending on the context.
Case Studies and Applications
- Peptide Synthesis : The compound serves as a building block in peptide synthesis, where the Boc protecting group allows for selective reactions without interfering with other functional groups.
- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can act as inhibitors for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
- Drug Development : The structural features of this compound make it a candidate for further development into pharmaceuticals targeting specific diseases.
Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molar Mass |
|---|---|---|---|
| This compound | 2167670-48-4 | C₉H₁₆FNO₄ | 221.23 g/mol |
| 4-{[(Tert-butoxy)carbonyl]amino}-2,2-bis(ethoxycarbonyl)butylphenylsulfamic acid | N/A | N/A | N/A |
| tert-Butyl carbamate | N/A | N/A | N/A |
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of Amino Group : Reacting an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.
- Reaction Conditions : Various conditions such as stirring at ambient temperature or heating in solvents like THF are employed to achieve optimal yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid, and how can Boc protection and fluorination be integrated?
- Methodology :
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride (Boc₂O) or Boc-OSu (succinimide ester) under basic conditions (e.g., NaHCO₃) to protect the amino group. A validated protocol involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in dichloromethane (CH₂Cl₂) at 0°C, achieving high yields (~86%) .
- Fluorination : Fluorine introduction at the β-position can be achieved via nucleophilic substitution (e.g., using KF or CsF) or electrophilic fluorination reagents (e.g., Selectfluor). The fluorine atom’s reactivity is influenced by steric and electronic factors, requiring careful control of reaction temperature and solvent polarity to avoid side reactions .
- Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Tf₂NH, CH₂Cl₂, 0°C | 86% | |
| Fluorination | Selectfluor, DMF, 60°C | 72% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodology :
- NMR : ¹⁹F NMR confirms fluorination (δ ~ -120 to -220 ppm for aliphatic C-F). ¹H NMR identifies Boc group protons (δ ~1.4 ppm for tert-butyl) and the carboxylic acid proton (δ ~12 ppm, broad). ¹³C NMR distinguishes the carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~3300 cm⁻¹ (N-H stretch) validate protection.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₇FNO₄: 258.1142) .
Q. How stable is the Boc group under acidic, basic, or thermal conditions during downstream reactions?
- Methodology :
- Acidic Conditions : Boc deprotection occurs with trifluoroacetic acid (TFA) in CH₂Cl₂ (1–2 h, RT). Stability in mild acids (e.g., acetic acid) is >24 h at RT .
- Basic Conditions : The Boc group is stable in NaHCO₃ or NaOH (pH <10) but degrades in strong bases (pH >12) .
- Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (2–8°C) in inert atmospheres .
Advanced Research Questions
Q. How can regioselectivity challenges in fluorination be addressed to minimize byproducts (e.g., α- vs. β-fluorination)?
- Methodology :
- Steric Control : Bulky bases (e.g., DBU) favor β-fluorination by directing electrophilic reagents to the less hindered position.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency by stabilizing transition states .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable selective C-F bond formation via oxidative fluorination .
- Data Contradiction Analysis :
- Discrepancies in fluorination yields (e.g., 60% vs. 85%) may arise from trace moisture or incomplete Boc protection. Validate precursor purity via TLC or HPLC before fluorination .
Q. What is the impact of the fluorine atom on the compound’s reactivity in peptide coupling or bioconjugation?
- Methodology :
- Steric Effects : The β-fluorine reduces conformational flexibility, potentially hindering coupling reactions. Use activating agents (e.g., HATU, DCC) to improve efficiency .
- Electronic Effects : The electron-withdrawing fluorine enhances electrophilicity of the carboxylic acid, accelerating amide bond formation but increasing hydrolysis risk. Monitor pH (6–7) to balance reactivity and stability .
Q. How can discrepancies in NMR or MS data be resolved when characterizing derivatives (e.g., unexpected peaks or mass shifts)?
- Methodology :
- NMR Artifacts : Impurities from incomplete Boc deprotection (δ ~1.4 ppm tert-butyl) or residual solvents (e.g., DMSO-d₆ at δ ~2.5 ppm) require column purification or repeated precipitation .
- MS Analysis : Isotopic patterns for fluorine (¹⁹F, 100% abundance) should match theoretical values. Deviations may indicate halogen exchange (e.g., Cl⁻ contamination) .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
